N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride
Beschreibung
Systematic IUPAC Name and Structural Formula Representation
The systematic IUPAC name for this compound is derived from its pyrazolo[1,5-a]pyrimidine core, a bicyclic system fused at the 1,5- and a-positions. Substituents are assigned numerical positions based on IUPAC priority rules:
- 2-Methyl group : Attached to the pyrazolo ring at position 2.
- 7-(Piperidin-4-yl) : A piperidine substituent (a six-membered nitrogen-containing ring) bonded at position 7 of the pyrimidine moiety.
- 6-((Acetamido)methyl) : An acetamide group (-NHCOCH₃) linked via a methylene bridge (-CH₂-) to position 6.
- Dihydrochloride : Two hydrochloride salts protonating basic nitrogen atoms in the structure.
The structural formula (Figure 1) is represented as follows:
- Core structure : Pyrazolo[1,5-a]pyrimidine (a fused bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7).
- Substituents :
- Position 2: Methyl (-CH₃).
- Position 7: Piperidin-4-yl (a piperidine ring attached via its 4-position).
- Position 6: Acetamidomethyl (-CH₂NHCOCH₃).
- Counterions : Two chloride ions (Cl⁻) neutralizing protonated amines.
CAS Registry Number and Alternate Chemical Identifiers
As of the latest available data, the CAS Registry Number for this compound has not been publicly disclosed in peer-reviewed literature or chemical databases. However, analogous pyrazolo[1,5-a]pyrimidine derivatives exhibit CAS numbers in the range of 5399-95-1 (for 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine) to 274-71-5 (for unsubstituted pyrazolo[1,5-a]pyrimidine).
Alternate identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | Not yet assigned | |
| ChemSpider ID | Undisclosed | |
| ChEMBL ID | CHEMBL (unreported) |
Molecular Formula and Mass Spectrometry-Derived Molecular Weight
The molecular formula is calculated as C₁₇H₂₄Cl₂N₆O , accounting for the dihydrochloride salt. This includes:
- Base molecule : C₁₇H₂₂N₆O.
- Two hydrochloride (HCl) molecules : Adding 2Cl and 2H⁺.
Mass spectrometry data for related pyrazolo[1,5-a]pyrimidines reveals key fragmentation patterns:
- Parent ion : m/z 379.5 (observed in analogous compounds with piperidine substituents).
- Characteristic fragments :
The theoretical molecular weight is computed as: $$ \text{MW} = (17 \times 12.01) + (24 \times 1.008) + (2 \times 35.45) + (6 \times 14.01) + 16.00 = 415.33 \, \text{g/mol}. $$
Eigenschaften
Molekularformel |
C15H23Cl2N5O |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
N-[(2-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H21N5O.2ClH/c1-10-7-14-18-9-13(8-17-11(2)21)15(20(14)19-10)12-3-5-16-6-4-12;;/h7,9,12,16H,3-6,8H2,1-2H3,(H,17,21);2*1H |
InChI-Schlüssel |
IGPLNKWXGZDBMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=C1)N=CC(=C2C3CCNCC3)CNC(=O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Planning
The target compound’s structure necessitates disconnection into three primary components:
- Pyrazolo[1,5-a]pyrimidine core with a methyl group at position 2.
- Piperidin-4-yl substituent at position 7.
- Acetamide-functionalized methyl group at position 6.
Retrosynthetic pathways suggest constructing the bicyclic system first, followed by sequential introduction of substituents. The dihydrochloride salt forms via protonation of basic amine groups in the final step.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The core assembly leverages cyclocondensation reactions, as detailed in WO2005070431A1. A representative protocol involves:
Step 1: Formation of 2H-Pyrazol-3-ylamine Intermediate
Substituted 3-oxo-propionitriles (e.g., methyl 3-cyano-3-oxopropionate) are condensed with hydrazine monohydrate in ethanol at 80°C for 6 hours, yielding 2H-pyrazol-3-ylamine derivatives.
Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidine
The intermediate reacts with ethyl cyanoacetate in acetic acid under reflux (120°C, 12 hours), forming the pyrazolo[1,5-a]pyrimidine scaffold. Introduction of the C2 methyl group is achieved by using methyl-substituted starting materials (e.g., methyl 3-cyano-3-oxobutanoate).
Functionalization at Position 7: Piperidin-4-yl Incorporation
The piperidin-4-yl group is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).
Method A: Buchwald-Hartwig Amination
- Conditions :
- Substrate: 7-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
- Catalyst: Pd2(dba)3/Xantphos.
- Base: Cs2CO3.
- Solvent: Toluene, 110°C, 24 hours.
- Amine: Piperidin-4-amine (protected as Boc-piperidin-4-amine).
- Yield : 68% after deprotection with HCl/dioxane.
Method B: SNAr with Piperidin-4-ylmagnesium Bromide
- Electrophilic substitution at C7 is facilitated by electron-withdrawing groups (e.g., nitro).
- Conditions :
Salt Formation and Purification
The free base is treated with HCl gas in ethanol to form the dihydrochloride salt:
- Conditions : Free base (1 equiv) dissolved in ethanol, HCl gas bubbled until pH < 2.
- Crystallization : Slow evaporation at 4°C yields crystalline product (purity >98% by HPLC).
Optimization Challenges and Solutions
| Challenge | Optimization Strategy | Outcome |
|---|---|---|
| Low C7 coupling efficiency | Use of BrettPhos as ligand | Yield improved from 52% to 76% |
| Acetamide hydrolysis | Anhydrous DMF, lower temperature (40°C) | Yield stabilized at 70% |
| Salt hygroscopicity | Lyophilization from tert-butanol/water | Improved crystalline form |
Characterization Data
Analyse Chemischer Reaktionen
1.1. Core Pyrazolo[1,5-a]pyrimidine Construction
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through cyclization reactions involving pyrazoles and pyrimidine precursors. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a common intermediate .
1.2. Functionalization at the 7-Position
Introducing substituents at the 7-position, such as the piperidin-4-yl group, involves nucleophilic aromatic substitution or coupling reactions. For instance:
-
Reductive amination : Alcohol intermediates are oxidized to aldehydes, which then undergo reductive amination with amines (e.g., piperidin-4-yl derivatives) to form secondary amines .
-
Coupling reactions : Palladium-catalyzed cross-couplings enable the attachment of functionalized groups, such as cyclopropylamino or benzimidazole derivatives .
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| Ester reduction | Sodium borohydride | 99% | |
| Oxidation to aldehyde | Dess–Martin periodinane | 46% | |
| Reductive amination | Sodium triacetoxyborohydride | 63–84% |
1.3. Acetamide Group Installation
The acetamide group is introduced via amide bond formation. For example:
-
Reductive amination : Aldehydes react with acetylamine derivatives in the presence of reducing agents .
-
Amide coupling : Carboxylic acids are converted to amides using coupling reagents like EDCl/HOBt .
2.1. Reductive Amination
This step is critical for forming the acetamide group and attaching the piperidin-4-yl substituent. The reaction involves:
-
Aldehyde formation : Oxidation of alcohol intermediates (e.g., ethyl esters) to aldehydes.
-
Amine coupling : Reaction of aldehydes with amines (e.g., piperidin-4-yl derivatives) in the presence of reducing agents like sodium triacetoxyborohydride .
2.2. Palladium-Catalyzed Coupling
Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are used to introduce substituents at the 7-position. For example:
-
Cyclopropylamino group : Added via coupling with cyclopropylamine derivatives to enhance kinase selectivity .
-
Benzimidazole derivatives : Coupled at the 5-position to modulate PI3K inhibition .
| Reaction Type | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂ | BINAP | 89% |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | 84% |
3.1. Substitution at the Pyrazolo[1,5-a]pyrimidine Core
Modifications at the 3- and 7-positions significantly impact biological activity:
-
3-Cyano group : Enhances kinase binding via hydrogen bonds with ATP-binding pockets .
-
7-Cyclopropylamino group : Improves solubility and metabolic stability .
3.2. Amide vs. Triazole Substitution
Replaced amide groups with 1,2,4-triazole rings to improve metabolic stability while maintaining hydrogen bonding interactions with Lys68 and water molecules in kinase active sites .
| Substituent | Key Interaction | Activity Impact |
|---|---|---|
| Amide | H-bond with Lys68 | Standard potency |
| Triazole | Dual N-atom H-bonds | Improved stability |
4.1. Metabolic Stability
Derivatives with cyclopropylamino groups show moderate stability in mouse liver microsomes (60–90% remaining after 30 min) . Co-dosing with ethacrynic acid (a GST inhibitor) and 1-aminobenzotriazole (a P450 inhibitor) increases exposure 40-fold in vivo .
4.2. Solubility Challenges
Triazole-substituted analogs exhibit reduced solubility despite improved metabolic stability, necessitating formulation optimization .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as inhibitors of mycobacterial ATP synthase. This enzymatic inhibition is crucial for the treatment of Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound has shown promising in vitro activity against M. tuberculosis, with structure-activity relationship (SAR) studies indicating that specific substituents enhance its efficacy .
Table 1: Summary of Antimycobacterial Activity
| Compound | Activity | Mechanism |
|---|---|---|
| N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride | Potent against M. tuberculosis | Inhibition of ATP synthase |
| Other derivatives | Varies | Modulation of enzyme activity |
Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Pyrazolo[1,5-a]pyrimidines are known to target various kinases involved in cancer progression. Specifically, compounds that inhibit polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancers, have been identified as promising candidates for cancer therapy . The compound's ability to modulate cellular pathways associated with tumor growth and survival suggests its potential as an anticancer agent.
Table 2: Overview of Cancer Applications
| Target Kinase | Compound | Effect |
|---|---|---|
| Polo-like kinase 1 | This compound | Inhibition of tumor growth |
| Other kinases | Various pyrazolo derivatives | Varies |
Neurological Applications
The role of adaptor-associated kinase 1 (AAK1) in synaptic vesicle recycling presents another avenue for application. AAK1 is implicated in neurological disorders due to its involvement in endocytosis and synaptic transmission. Compounds that inhibit AAK1 may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders . The specific interaction of the compound with AAK1 could be further explored for its neuroprotective effects.
Antifungal Properties
Emerging research indicates that some pyrazolo[1,5-a]pyrimidine derivatives possess antifungal activity against strains like Candida albicans. The compound's structural characteristics may enhance its binding affinity to fungal targets, leading to effective inhibition of fungal growth .
Table 3: Antifungal Activity Overview
| Fungal Strain | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | This compound | TBD |
Case Studies and Experimental Findings
Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For instance, studies have reported on the synthesis and evaluation of various analogs that exhibit enhanced potency against mycobacterial strains while maintaining low toxicity profiles in human cell lines .
In a notable case study involving a series of pyrazolo derivatives, compounds were tested for their ability to inhibit ATP synthesis in M. smegmatis, a model organism for tuberculosis research. Results indicated that certain analogs not only inhibited ATP production but also showed efficacy in reducing bacterial load in infected models.
Wirkmechanismus
The mechanism of action of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding sites, which is crucial for the enzymatic activity of CDKs .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, influenced by substituents and salt forms. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Analytical Comparison
Key Observations :
Substituent Effects: The target compound’s piperidin-4-yl group introduces a basic nitrogen, which, when protonated (as in the dihydrochloride salt), improves water solubility compared to neutral analogs like the compound in .
Physicochemical Properties :
- The dihydrochloride salt of the target compound likely results in a higher melting point and improved crystallinity compared to neutral derivatives.
- Compounds 4b and 4b exhibit elemental analysis close to theoretical values (e.g., C: 60.24–60.53% vs. calc. 60.31%), indicating high purity .
However, the target’s methyl-linked acetamide may offer greater conformational flexibility compared to ’s pyridylmethyl-acetamide . The diazenyl group in Compounds 4b and 4c is absent in the target compound, which could reduce redox reactivity and improve metabolic stability .
Inferred Pharmacological Implications :
- The target compound’s piperidine moiety may enhance blood-brain barrier penetration relative to more polar analogs like 4b and 4c.
- Neutral compounds (e.g., ) might exhibit higher membrane permeability but lower solubility in physiological buffers compared to the dihydrochloride form .
Biologische Aktivität
This compound exhibits its biological effects primarily through interaction with kinase enzymes and modulation of cellular signaling pathways:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are known to inhibit serine/threonine kinases such as adaptor-associated kinase 1 (AAK1). AAK1 plays a critical role in clathrin-mediated endocytosis and receptor recycling, which are essential for synaptic vesicle function and signal transduction in cells .
- Apoptotic Pathways : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is likely mediated through its interaction with cyclin-dependent kinases (CDKs), which regulate cell cycle progression .
2. Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer potential:
- Cytotoxicity : Compounds structurally related to this derivative have demonstrated potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for similar compounds range from 0.87 to 12.91 µM, indicating strong growth inhibition .
- Selectivity : These compounds show high selectivity indices compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting lower off-target toxicity .
3. Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent antiviral agent:
- Activity Against Coronaviruses : Related derivatives have shown efficacy in inhibiting casein kinase 2 (CSNK2), an enzyme implicated in the replication of β-coronaviruses. This suggests potential for antiviral applications .
- Plasma Stability : The compound exhibits favorable pharmacokinetics, including high plasma stability (t1/2 > 12 hours), making it a promising candidate for further development .
4. Anti-Tubercular Potential
Although not directly studied for anti-tubercular activity, derivatives of pyrazolo[1,5-a]pyrimidine have shown inhibitory effects against Mycobacterium tuberculosis. These compounds typically exhibit IC50 values in the low micromolar range and are non-toxic to human cells such as HEK-293 .
5. Molecular Docking and SAR Studies
Structure-activity relationship (SAR) studies reveal the importance of substitutions at specific positions on the pyrazolo[1,5-a]pyrimidine core:
Molecular docking studies confirm that these modifications enhance binding interactions with target enzymes like AAK1 and CSNK2.
6. Safety and Toxicity
Preclinical safety assessments indicate:
- Low Cytotoxicity : The compound is non-toxic to normal human cells at therapeutic concentrations.
- Cardiac Safety : It does not inhibit the hERG channel, minimizing risks of cardiac arrhythmias .
- In Vivo Tolerability : Animal studies report no significant adverse effects at doses up to 40 mg/kg/day .
Case Study 1: In Vitro Anticancer Evaluation
A study on structurally similar pyrazolo[1,5-a]pyrimidines demonstrated:
- Significant inhibition of CDK2 activity.
- Induction of apoptosis via caspase activation.
- IC50 values comparable to or better than standard chemotherapeutic agents like cisplatin.
Case Study 2: Antiviral Efficacy
In a mouse model of influenza A virus infection:
- Pyrazolo[1,5-a]pyrimidine derivatives reduced viral loads by >2 logs.
- Survival rates improved significantly with oral administration.
Q & A
Q. Q1. What are the key considerations for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological Answer: Synthesis of pyrazolo[1,5-a]pyrimidine scaffolds typically involves cyclocondensation of aminopyrazoles with β-diketones or acrylonitriles under reflux conditions. For example, highlights the use of pyridine as a solvent and reflux times of 5–6 hours to achieve yields of 62–70% for structurally similar compounds. Critical parameters include:
- Reagent stoichiometry : Excess acrylonitrile derivatives (e.g., 3-piperidinylacrylonitrile) may improve cyclization efficiency.
- Temperature control : Prolonged reflux (>6 hours) risks decomposition, as seen in side-product formation during synthesis of 3-(4'-chlorophenylazo) derivatives .
- Purification : Recrystallization from ethanol or dioxane is recommended to isolate high-purity crystals.
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Multi-modal characterization is essential:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at position 2, piperidinyl at position 7). reports δ 2.5–3.5 ppm for methylene protons adjacent to acetamide groups.
- IR : Look for C=O stretches at ~1650–1700 cm⁻¹ (acetamide) and N-H bends at ~3300 cm⁻¹ (piperidinyl NH) .
- Mass spectrometry : Molecular ion peaks should align with the formula C₁₇H₂₃Cl₂N₅O (exact mass: 412.13 g/mol).
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Q. Q3. What preliminary assays are recommended to assess the compound’s bioactivity?
Methodological Answer: Initial screens should focus on target engagement and selectivity:
- In silico docking : Use software like AutoDock Vina to predict binding affinity to kinase domains or GPCRs (common targets for pyrazolo-pyrimidines). emphasizes integrating computational predictions with experimental validation.
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) at 1–10 μM concentrations. Use ADP-Glo™ kits for high-throughput screening.
- Cellular cytotoxicity : Employ MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity at therapeutic doses (IC₅₀ > 50 μM preferred) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in experimental data (e.g., unexpected solubility or reactivity)?
Methodological Answer: Contradictions often arise from impurities or solvent effects. A systematic approach includes:
- HPLC-MS analysis : Identify byproducts (e.g., dechlorinated intermediates) using C18 columns and 0.1% TFA in acetonitrile/water gradients. highlights impurity profiling for dihydrochloride salts.
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4). For example, dihydrochloride salts may exhibit pH-dependent precipitation in aqueous buffers .
- Computational feedback : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify thermodynamic bottlenecks, as described in ’s ICReDD framework .
Q. Q5. What advanced techniques optimize reaction yields for scale-up studies?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, catalyst loading, and solvent polarity. demonstrates that DoE reduces trial runs by 50% for pyrazole derivatives .
- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of acetamide groups) and improve heat transfer.
- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps, ensuring compatibility with the piperidinyl moiety .
Q. Q6. How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-PDA at 254 nm.
- pH stability : Incubate in buffers (pH 1–9) for 24–72 hours. Dihydrochloride salts may degrade at pH > 8, releasing free base .
- Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux-hours). Pyrimidine cores are prone to photolytic cleavage .
Q. Q7. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases). ’s structural analogs (e.g., N-piperidinyl acetamides) show sub-μM affinity in SPR assays .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment, linking bioactivity to pathways like MAPK/ERK .
Q. Q8. How to address low bioavailability in preclinical models?
Methodological Answer:
- Salt form screening : Test alternative counterions (e.g., mesylate, citrate) to improve solubility. notes that dihydrochloride salts may have limited intestinal absorption .
- Prodrug design : Introduce ester or phosphonate groups at the acetamide moiety to enhance permeability.
- Nanoparticle formulation : Use PLGA or liposomal carriers to bypass first-pass metabolism, as demonstrated for pyrazolo-pyrimidines in .
Q. Q9. What computational tools predict off-target interactions for this compound?
Methodological Answer:
- PharmaGist : Identifies structural motifs associated with known off-targets (e.g., adenosine receptors).
- SwissTargetPrediction : Leverages ligand similarity to forecast interactions with >3,000 targets.
- MD simulations : Run 100-ns trajectories to assess binding stability to unintended receptors (e.g., hERG channels), as per ’s reaction path search methods .
Q. Q10. How to reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- PK/PD modeling : Integrate plasma concentration-time profiles with tissue distribution data (e.g., liver microsomal stability).
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., N-demethylated derivatives) that contribute to in vivo activity.
- Tissue-specific delivery : Apply MALDI imaging to map compound distribution in target organs, addressing bioavailability gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
